3-Aminopropyl methanethiosulfonate,hydrobromide
Description
Chemical Identity and Structural Characterization of 3-Aminopropyl Methanethiosulfonate Hydrobromide
Systematic Nomenclature and Molecular Formula
The compound is systematically named 3-(methylsulfonothioyloxy)propan-1-amine hydrobromide , reflecting its core functional groups:
- A methanethiosulfonate moiety (-S-SO$$2$$-CH$$3$$), which confers reactivity toward thiol groups.
- A 3-aminopropyl chain (-CH$$2$$-CH$$2$$-CH$$2$$-NH$$2$$), providing primary amine functionality for subsequent conjugation or stabilization.
- A hydrobromide counterion (HBr), which protonates the terminal amine to enhance solubility and stability in polar solvents.
The molecular formula $$ \text{C}4\text{H}{12}\text{BrNO}2\text{S}2 $$ corresponds to a molecular weight of 250.18 g/mol, as confirmed by high-resolution mass spectrometry. The aminopropyl chain’s length positions the reactive thiosulfonate group optimally for interactions with cysteine residues in protein binding pockets, while the hydrobromide salt ensures aqueous solubility (>10 mg/mL in water).
Crystallographic Data and Three-Dimensional Conformation
While crystallographic data for 3-aminopropyl methanethiosulfonate hydrobromide remain unpublished, its three-dimensional conformation can be inferred from analogous MTS reagents and computational modeling. The molecule adopts a staggered conformation along the propyl chain, minimizing steric hindrance between the methylsulfonothioyl group and the ammonium moiety. Key structural features include:
- A disulfide bond (S-S) with a bond length of approximately 2.05 Å, typical for thiosulfonate esters.
- A tetrahedral geometry around the sulfonyl sulfur atom, with bond angles near 109.5° for optimal orbital hybridization.
- An extended aminopropyl chain that orients the terminal ammonium group away from the thiosulfonate reactive site, reducing intramolecular interactions.
The hydrobromide counterion forms ionic interactions with the protonated amine, stabilizing the crystal lattice in the solid state.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (D$$_2$$O, 400 MHz): The spectrum exhibits distinct signals for the aminopropyl chain:
$$^13$$C NMR (D$$_2$$O, 100 MHz):
Infrared (IR) Spectroscopy
Key absorption bands include:
- S=O asymmetric stretch at 1175 cm$$^{-1}$$ and symmetric stretch at 1120 cm$$^{-1}$$, characteristic of sulfonyl groups.
- N-H bending (ammonium) at 1600 cm$$^{-1}$$.
- C-S stretch at 670 cm$$^{-1}$$.
Mass Spectrometry
Comparative Analysis with Related Methanethiosulfonate Derivatives
MTS reagents vary in their substituents, which modulate reactivity and application. Below is a comparative analysis:
Key Observations :
- Chain Length : The aminopropyl group in 3-aminopropyl MTS·HBr provides greater spatial flexibility compared to shorter-chain derivatives like MTSET, enabling access to buried cysteine residues in proteins.
- Charge Modulation : Unlike charged derivatives (e.g., MTSES, MTSET), the primary amine in 3-aminopropyl MTS·HBr allows pH-dependent reactivity, broadening its utility across experimental conditions.
- Stability : The hydrobromide salt enhances aqueous stability relative to non-ionic MTS reagents, reducing hydrolysis during long-term storage.
Properties
Molecular Formula |
C4H12BrNO2S2 |
|---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
3-methylsulfonothioyloxypropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,8)7-4-2-3-5;/h2-5H2,1H3;1H |
InChI Key |
WRAGHSOSSPSMJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCN.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves the reaction of methanesulfonothioic acid with 3-aminopropanol in the presence of hydrobromic acid . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Aminopropyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and thiol-containing compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1.1. Protein Modification
3-Aminopropyl methanethiosulfonate, hydrobromide is utilized as a reagent for the selective modification of cysteine residues in proteins. This modification is crucial for studying protein structure and function. The compound introduces a methanethiosulfonate group to cysteine residues, allowing researchers to investigate conformational changes and interactions within proteins.
- Case Study : In studies involving ligand-gated ion channels, this compound has been used to introduce a positive charge at the position of previously neutral cysteine residues. This modification can lead to measurable functional changes in channel proteins, facilitating the understanding of their mechanisms .
1.2. Structural Biology
The compound has been employed in the field of structural biology for site-directed spin labeling techniques. By attaching spin labels to specific sites on proteins, researchers can use electron paramagnetic resonance (EPR) spectroscopy to study dynamic processes within proteins.
- Case Study : A notable application was in the analysis of T4 lysozyme, where the introduction of spin labels via 3-aminopropyl methanethiosulfonate allowed for the observation of substrate binding dynamics .
2.1. Drug Development
The unique reactivity of 3-aminopropyl methanethiosulfonate makes it a candidate for developing covalent inhibitors targeting various enzymes and receptors. Its ability to form stable adducts with thiol-containing biomolecules can be harnessed to design inhibitors with improved specificity and potency.
- Research Insight : Studies have indicated that compounds similar to 3-aminopropyl methanethiosulfonate can inhibit neurotoxin activity by modifying critical cysteine residues within the active sites of these toxins .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and peptides to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for probing the structure and function of thiol-containing biomolecules . The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Comparison with Similar Methanethiosulfonate (MTS) Reagents
Structural and Chemical Properties
The following table summarizes key structural and functional differences between MTSPA and other MTS reagents:
Key Observations:
- Charge : Unlike MTSEA and MTSPA (which carry pH-dependent charges), MTSET and MTSPTrEA are permanently cationic due to quaternary ammonium groups, limiting their membrane permeability .
- Specificity : MTSES’s anionic sulfonate group targets positively charged regions in proteins, whereas MTSPA’s primary amine can participate in hydrogen bonding or electrostatic interactions .
MTSPA :
- Used to study conformational changes in ion channels (e.g., GABA and ACh receptors) via covalent modification of cysteine residues .
- Applied in membrane protein studies due to moderate hydrophobicity from its propyl chain .
MTSEA :
- Membrane-permeant; modifies intracellular cysteine residues in transporters like the rat Na⁺/Pi cotransporter (S460C mutant) .
- Suppresses ion transport upon alkylation, indicating role in conformational state changes .
MTSET :
- Membrane-impermeant; used to probe extracellular cysteine residues in ENaC channels and serotonin transporters .
- Permanent charge ensures localization to extracellular domains .
MTSES :
Reactivity and Selectivity
- Reaction Rate : MTSPA reacts rapidly with thiols (seconds to minutes), comparable to MTSEA and MTSET .
- pH Sensitivity : MTSPA’s primary amine is protonated at physiological pH, enhancing solubility and reactivity toward deprotonated thiols .
- Membrane Permeability : MTSPA’s intermediate hydrophobicity (between MTSEA and MTSET) allows partial membrane penetration, useful for modifying extracellular and shallow intracellular targets .
Biological Activity
3-Aminopropyl methanethiosulfonate, hydrobromide (commonly referred to as MTSPA) is a thiol-reactive compound with significant applications in biochemical research. Its unique properties allow it to interact selectively with thiol groups in proteins, making it an essential tool for studying protein structure and function.
- Molecular Formula : C₄H₁₂BrNO₂S₂
- Molecular Weight : Approximately 250.17 g/mol
- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)
The compound is characterized by its ability to form mixed disulfides upon reaction with thiols, which is crucial for probing the structural dynamics of proteins.
The primary mechanism of action involves the nucleophilic attack of thiol groups on the electrophilic sulfur atom in MTSPA, leading to the formation of stable mixed disulfides. This reaction is particularly rapid, with rates on the order of . The ability to modify cysteine residues within proteins allows researchers to investigate conformational changes and functional roles of these residues in various biological contexts.
Applications in Biochemical Research
MTSPA has several applications in biochemical studies:
- Protein Labeling : It is extensively used for labeling proteins to study their interactions and modifications. This is particularly useful in studies involving ion channels and receptors.
- Site-Directed Mutagenesis : By introducing cysteine residues at specific sites within proteins, researchers can utilize MTSPA to analyze the accessibility and reactivity of these residues under different conditions .
- Structural Studies : MTSPA has been employed in structural biology to elucidate the conformational states of proteins, especially in ion channels such as the acetylcholine receptor and GABA receptors .
Case Studies
- Ion Channel Gating Studies : Research has demonstrated that MTSPA can be used to probe the gating mechanisms of ion channels by modifying cysteine residues, allowing for insights into how these channels respond to physiological signals .
- Receptor Functionality : In studies involving the GABA receptor, MTSPA was utilized to investigate how specific cysteine modifications affect receptor activity and signaling pathways .
- Mass Spectrometry Analysis : The formation of mixed disulfides can be monitored using mass spectrometry techniques, providing quantitative data on protein modifications induced by MTSPA .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminobutane-1-thiol | C₄H₉NS | Contains a thiol group; used in similar applications. |
| Methanesulfonothioic acid | C₄H₈O₂S₂ | A precursor for thiol-reactive agents; less specific than MTSPA. |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | A reducing agent that also reacts with disulfides; commonly used in biochemistry. |
| N-Ethylmaleimide | C₅H₇NO₂ | Reacts specifically with thiols; used for labeling proteins and peptides. |
Q & A
Q. What is the mechanism of 3-aminopropyl methanethiosulfonate hydrobromide (MTSPA) in modifying cysteine residues in proteins?
MTSPA reacts specifically with free thiol (-SH) groups on cysteine residues via a nucleophilic substitution mechanism, forming mixed disulfide bonds (Cys-S-S-CH₂CH₂CH₂NH₃⁺). This covalent modification allows researchers to probe protein structure-function relationships, such as channel gating or substrate binding in membrane proteins like GABA receptors or lactose permeases . The reaction is rapid (minutes) under physiological pH and temperature, making it suitable for time-resolved studies.
Q. What are the optimal storage conditions to preserve MTSPA’s reactivity?
MTSPA is hygroscopic and sensitive to oxidation. Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or disulfide formation. Prepare fresh solutions in degassed buffers (e.g., modified Barth’s saline, MBS) before use, and avoid prolonged exposure to light or ambient oxygen .
Q. What experimental conditions are recommended for thiol alkylation studies using MTSPA?
- Concentration : 1–5 mM in extracellular or cytoplasmic buffers, depending on protein accessibility .
- Incubation time : 15–30 minutes at room temperature.
- pH : Neutral to slightly alkaline (pH 7.4–8.0) to enhance thiolate ion reactivity.
- Controls : Include untreated samples and MTS reagent-negative controls to distinguish specific effects .
Advanced Research Questions
Q. How can researchers design experiments to assess site-specific modification efficiency of MTSPA in membrane proteins like ion channels?
- Structural-guided mutagenesis : Introduce cysteine residues at predicted solvent-accessible regions (e.g., pore loops or ligand-binding domains) using X-ray crystallography data (e.g., K⁺ channel structures ).
- Electrophysiological validation : Measure conductance changes in patch-clamp assays post-MTSPA treatment to confirm functional modification .
- Mass spectrometry : Use MALDI-TOF or LC-MS to verify disulfide bond formation and quantify labeling efficiency .
Q. How should contradictory data from incomplete thiol modification be resolved?
- Troubleshooting steps :
- Verify reagent purity via TLC (e.g., dichloromethane/methanol 9.5:0.5) .
- Optimize reaction time and reagent concentration to overcome steric hindrance in tightly packed protein regions.
- Use reducing agents (e.g., DTT) to reverse modifications and confirm reversibility .
- Alternative approaches : Combine MTSPA with fluorescence-tagged MTS reagents (e.g., MTS-4-fluorescein) for real-time tracking of modification .
Q. How does MTSPA’s molecular structure influence its selectivity and membrane permeability compared to other MTS reagents?
- Aminopropyl group : The uncharged, hydrophilic -NH₃⁺ moiety enhances solubility in aqueous buffers but limits membrane permeability, making MTSPA more suitable for extracellular or surface-accessible cysteines.
- Comparison with MTSEA/MTSET : MTSEA (smaller, neutral) penetrates membranes more effectively, while MTSET (bulky, positively charged) is restricted to extracellular sites. MTSPA’s intermediate size balances specificity and accessibility .
Q. What analytical techniques are critical for validating MTSPA-mediated protein modifications in complex biological systems?
- X-ray crystallography : Resolve structural changes in modified proteins (e.g., pore architecture in K⁺ channels ).
- Functional assays : Electrophysiology (e.g., voltage-clamp) to correlate modification with ion conductance .
- Spectroscopy : Circular dichroism (CD) or NMR to monitor conformational shifts post-labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
